3-(Aminomethyl)-1,1-difluoropentane

Overview

Description

The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include its appearance (solid, liquid, color, etc.) and any distinctive smell .

Synthesis Analysis

Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This includes the starting materials, reaction conditions, and the sequence of reactions .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactivity of the compound and predicting its behavior in different chemical reactions .Physical And Chemical Properties Analysis

Physical properties include characteristics like melting point, boiling point, density, and solubility. Chemical properties refer to how the compound reacts with other substances .Scientific Research Applications

Coordination Chemistry and Fluorocryptands

Research in coordination chemistry has explored fluorocarbons and their metal ion complexes. The study by Plenio et al. (1997) detailed the synthesis of difluoro-m-cyclophane-based fluorocryptands and their complexes with Group I and II metal ions. These complexes exhibit significant shifts in NMR resonances, highlighting the interactions between CF units and metal ions, which are crucial for understanding the coordination behavior of such structures Plenio, H., Hermann, J., & Diodone, R. (1997).

Synthesis and Characterization of Energetic Materials

Li et al. (2014) reported on the synthesis and characterization of 3-Difluoroaminomethyl-3-methyl oxetane (DFAMO) and its homopolymer (PDFAMO), indicating potential applications in solid propellants and polymer-bonded explosives. The study detailed the preparation process and discussed the polymerization reaction conditions, demonstrating the relevance of DFAMO in developing energetic materials Li, H., Pan, R., Wang, W., & Zhang, L. (2014).

Catalysis and Functionalization Reactions

The catalytic activities of compounds related to 3-(Aminomethyl)-1,1-difluoropentane have been investigated for various functionalization reactions. For example, the work by Chini et al. (1994) on Lanthanide(III) trifluoromethanesulfonates demonstrates their effectiveness as catalysts in the aminolysis of 1,2-epoxides, leading to β-amino alcohols. This showcases the application of such compounds in catalysis and organic synthesis Chini, M., Crotti, P., Favero, L., Macchia, F., & Pineschi, M. (1994).

Materials Science and Polyimide Films

In materials science, Jang et al. (2007) explored the effects of internal linkage groups of fluorinated diamine on the optical and dielectric properties of polyimide thin films. This research provides insight into how different functional groups, including those related to this compound, influence the properties of materials for advanced applications Jang, W., Shin, D., Choi, S., Park, S., & Han, H. (2007).

Mechanism of Action

Target of Action

The primary targets of a compound depend on its chemical structure and properties. For example, amines are often involved in interactions with biological targets such as enzymes or receptors

Biochemical Pathways

A compound can affect various biochemical pathways depending on its targets. For example, if a compound targets an enzyme involved in a specific metabolic pathway, it could potentially disrupt or enhance that pathway

Pharmacokinetics

Pharmacokinetics refers to how a compound is absorbed, distributed, metabolized, and excreted by the body. Factors such as the compound’s chemical structure, formulation, route of administration, and dosage can influence its pharmacokinetics

Action Environment

The action environment refers to the conditions under which a compound exerts its effects. Factors such as pH, temperature, and the presence of other molecules can influence a compound’s action. Some compounds might be more effective or stable under certain conditions

Safety and Hazards

properties

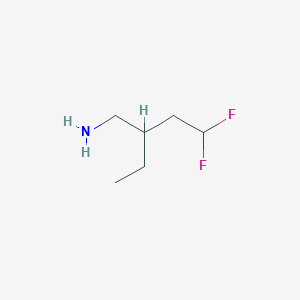

IUPAC Name |

2-ethyl-4,4-difluorobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13F2N/c1-2-5(4-9)3-6(7)8/h5-6H,2-4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGTSKPORFCFIAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[6-(2-Thienyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid](/img/structure/B1450013.png)

methanone](/img/structure/B1450017.png)

![7-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1450021.png)

![(4S)-4-{[(benzyloxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid](/img/structure/B1450023.png)

![tert-butyl (4aS,7aR)-4-ethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide](/img/structure/B1450026.png)